6-Chloro-5-isopropylpyrimidin-4-amine
Overview
Description
6-Chloro-5-isopropylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-isopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method starts with the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride, followed by treatment with ammonia in ethanol to yield the desired amine . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
6-Chloro-5-isopropylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 6-Chloro-5-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyrimidine: Similar in structure but with a methyl group instead of an isopropyl group.
6-Chloro-2,4-diaminopyrimidine: Contains additional amino groups, which may alter its reactivity and applications.
5-Bromo-6-chloropyrimidine: Substituted with a bromine atom, affecting its chemical properties and reactivity.
Uniqueness
6-Chloro-5-isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, potentially affecting its binding affinity to biological targets and its reactivity in chemical reactions.
Properties
IUPAC Name |
6-chloro-5-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXMRNOUSTNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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